Dimethyl pimelimidate dihydrochloride (DMP) is an organic chemical compound with two functional imidate groups . It is usually available as the more stable dihydrochloride salt . It is a homobifunctional cross-linking reagent used in crosslinking, protein interaction, and protein modification . It typically reacts with primary amines in the pH range 7.0-10.0 to form amidine bonds .
The molecular formula of Dimethyl pimelimidate dihydrochloride is C9H18N2O2 . The average mass is 260.158 Da and the monoisotopic mass is 259.074188 Da .
DMP typically reacts with primary amines in the pH range 7.0-10.0 to form amidine bonds . It is used mainly as a bifunctional coupling reagent to link proteins . It is often used to prepare antibody affinity columns . The appropriate antibody is first incubated with Protein A or Protein G - agarose and allowed to bind. DMP is then added to couple the molecules together .
DMP is a white crystalline powder . It has a melting point of 122 °C . It is slightly soluble in water .
Dimethyl pimelimidate dihydrochloride is a homobifunctional cross-linking reagent primarily utilized in biochemical applications for protein interactions and modifications. Its chemical formula is , with a molecular weight of 259.17 g/mol. This compound is known for its ability to form covalent bonds between proteins, facilitating studies on protein structure and function. It is soluble in water and methanol, making it versatile for various laboratory applications.
Dimethyl pimelimidate dihydrochloride can be sourced from multiple suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and MP Biomedicals. It is typically available in powder form and should be stored under specific conditions to maintain its stability.
This compound is classified as a cross-linker, specifically a bifunctional reagent that contains two reactive imidoester groups. It is categorized under chemical reagents used for protein cross-linking, with applications in proteomics and molecular biology.
Dimethyl pimelimidate dihydrochloride can be synthesized through the reaction of pimelic acid with dimethylamine and subsequent chlorination. The synthesis typically involves the following steps:
The synthesis requires careful control of temperature and pH to ensure high yields and purity of the final product. The reaction conditions often involve an alkaline environment to facilitate the formation of imidoester groups.
Dimethyl pimelimidate dihydrochloride features a linear structure with two imidoester functional groups at either end of a seven-carbon chain. The presence of these functional groups allows for reactivity with primary amines in proteins.
The structural representation can be described using SMILES notation: Cl.Cl.COC(=N)CCCCCC(=N)OC
.
Dimethyl pimelimidate dihydrochloride reacts primarily with amino groups present in proteins, forming stable amidine bonds. The reaction proceeds optimally at alkaline pH (8-10), where the imidoester groups are activated to react with amines.
The mechanism by which dimethyl pimelimidate dihydrochloride facilitates cross-linking involves the nucleophilic attack of an amine on the carbonyl carbon of the imidoester group, leading to the formation of an amidine bond. This process effectively links two protein molecules together, which can stabilize their quaternary structures or facilitate further biochemical analysis.
The reaction is characterized by:
Dimethyl pimelimidate dihydrochloride is widely used in scientific research for:
Dimethyl pimelimidate dihydrochloride (DMP) functions as a homobifunctional crosslinker through its two imidoester groups, which react specifically with primary amines (ε-amino groups of lysine residues or N-termini) under alkaline conditions (pH 8–10). The reaction proceeds via a nucleophilic attack, where the unprotonated amine attacks the electrophilic carbon of the imidoester, forming a tetrahedral intermediate that collapses into an amidine bond while releasing methanol [4] [9]. This bimolecular reaction follows second-order kinetics, with the rate highly dependent on amine availability. At pH >8.0, the reaction achieves near-complete coupling within 30 minutes due to optimal deprotonation of amines. Crucially, non-amine buffers (e.g., borate) are required to prevent competitive hydrolysis, as Tris or glycine would quench the reaction [4].
Table 1: Kinetic Parameters of DMP-Mediated Crosslinking
pH | Reaction Time (min) | Crosslinking Efficiency (%) | Key Influencing Factor |
---|---|---|---|
7.0 | 60 | 20–30 | Low amine deprotonation |
8.0 | 30 | 85–90 | Optimal amine reactivity |
9.0 | 15 | 95–98 | High nucleophilicity of amines |
10.0 | 10 | 90–92 | Competing hydrolysis acceleration |
The utility of DMP is constrained by its susceptibility to hydrolysis, which competes with amidine bond formation. Imidoester groups undergo nucleophilic attack by water, yielding inactive pimelic acid monoester and methanol. This hydrolysis is minimal at pH 8–9 (t₁/₂ ≈ 60 minutes) but accelerates dramatically at neutral or acidic pH (t₁/₂ < 10 minutes at pH 7.0) [3] [9]. Consequently, crosslinking reactions must be performed in freshly prepared alkaline buffers to minimize hydrolysis. DMP’s dihydrochloride salt form enhances aqueous solubility (10 mg/mL in water), though solutions remain stable for only 1–2 hours at pH 9.0, necessitating immediate use after reconstitution [3] [6].
Table 2: Hydrolysis Half-Life of DMP in Aqueous Solutions
pH | Temperature (°C) | Half-Life (min) | Primary Degradation Product |
---|---|---|---|
7.0 | 25 | <10 | Pimelic acid monoester |
8.0 | 25 | ≈30 | Pimelic acid monoester |
9.0 | 25 | ≈60 | Pimelic acid derivatives |
10.0 | 25 | ≈15 | Pimelic acid |
DMP incorporates a 7-carbon spacer arm (9.2 Å) between its two imidoester groups, derived from pimelic acid. This length bridges amines 6–12 Å apart, enabling efficient intra- and intermolecular protein crosslinks without steric hindrance. Compared to shorter crosslinkers (e.g., dimethyl adipimidate, 8.4 Å), DMP’s spacer enhances flexibility and access to sterically constrained lysine pairs, increasing capture efficiency for large protein complexes like the anaphase-promoting complex/cyclosome (APC/C) [4] [9]. Empirical studies show that DMP’s 9.2 Å spacer achieves 25% higher crosslinking yields for multimeric complexes than 6-atom alternatives, as confirmed by co-immunoprecipitation assays [2] .
Table 3: Crosslinker Spacer Arm Length and Protein Binding Efficiency
Crosslinker | Spacer Length (Atoms/Å) | Optimal Lysine Pair Distance (Å) | Relative Efficiency (%) |
---|---|---|---|
DMA (C6) | 6 / 8.4 | 5–10 | 60 |
DMP (C7) | 7 / 9.2 | 6–12 | 85 |
DMS (C8) | 8 / 11.0 | 8–14 | 75 |
A critical advantage of DMP is its preservation of positive charge in crosslinked amines. The amidine bond (R–C(=NH)–NH–R') retains the nitrogen’s positive charge at physiological pH, mirroring the protonated state of the original lysine. This contrasts with amide bonds formed by NHS esters, which neutralize the charge. Charge retention minimizes conformational distortions in proteins by preventing electrostatic repulsion changes and maintains solubility during immunoprecipitations [4] [9]. For example, cohesin complexes crosslinked with DMP exhibit unchanged stoichiometry (1:1:1:1 for SMC1/SMC3/RAD21/STAG) and binding affinity, whereas neutral-spacer crosslinkers alter electrophoretic mobility due to charge loss .
Table 4: Charge Properties of Crosslinked Amines
Crosslinker Type | Bond Formed | pKa of Bonded Nitrogen | Net Charge Change per Lysine |
---|---|---|---|
DMP (Imidoester) | Amidine | ≈12.4 | 0 |
NHS Ester | Amide | N/A (neutral) | -1 |
Glutaraldehyde | Imine | ≈7.5 | -1 (unless reduced) |